
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a complex organic compound that features a furan ring, a pyrazole ring, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate furan derivatives.
Formation of the Sulfonamide Group: This step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base like triethylamine.
Final Assembly: The final step involves the coupling of the pyrazole-furan intermediate with pyrrolidine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The pyrazole ring can be reduced to form pyrazolines using hydrogenation techniques.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Raney nickel can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Pyrazolines and other reduced derivatives.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties:
Research indicates that compounds containing pyrazole and furan moieties exhibit significant anticancer activity. For instance, derivatives of pyrazole have been evaluated for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. A study reported that certain pyrazole derivatives showed IC50 values as low as 1.962μM against A549 lung cancer cells, indicating potent activity against this type of cancer .
Anti-inflammatory Activity:
The compound has also been investigated for its anti-inflammatory properties. A review highlighted that several pyrazole derivatives exhibited COX-1 and COX-2 inhibitory activities, with some compounds showing superior efficacy compared to established anti-inflammatory drugs like celecoxib . The mechanism often involves the inhibition of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases.
Mechanism of Action:
The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide exerts its effects typically involves binding to specific enzymes or receptors, thereby modulating biological pathways. The furan and pyrazole rings play crucial roles in interacting with target sites, while the sulfonamide group enhances binding affinity through hydrogen bonding .
Organic Synthesis
Synthetic Intermediates:
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties . The synthetic routes often involve multi-step processes that can be optimized for higher yields and purity.
Applications in Material Science:
In material science, this compound can be utilized in developing new materials with specific electronic or optical properties. The incorporation of heterocyclic structures like furan and pyrazole can impart unique characteristics to the materials, making them suitable for applications in electronics and photonics .
Table 1: Summary of Biological Activities
Activity Type | Compound Derivative | IC50 Value (μM) | Reference |
---|---|---|---|
Anticancer (A549) | Pyrazole derivative | 1.962 | |
COX-2 Inhibition | Pyrazole derivative | 65.38% inhibition | |
Anti-inflammatory | Celecoxib | 78.8 |
Table 2: Synthetic Methods Overview
Step | Description |
---|---|
Formation of Pyrazole | Reaction of hydrazine with a 1,3-diketone |
Furan Ring Attachment | Coupling reaction (e.g., Suzuki coupling) |
Sulfonamide Group Intro | Reaction with sulfonyl chloride |
Case Studies
Case Study 1: Anticancer Evaluation
A series of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine derivatives were synthesized and evaluated for anticancer activity against multiple cell lines. The results showed significant inhibition rates, particularly against lung and breast cancer cells, suggesting that modifications to the structure could enhance potency.
Case Study 2: Anti-inflammatory Research
In vivo studies were conducted using carrageenan-induced edema models to assess the anti-inflammatory effects of synthesized pyrazole derivatives. Results indicated that certain compounds exhibited a marked reduction in paw edema compared to controls, highlighting their potential as therapeutic agents for inflammatory conditions.
Wirkmechanismus
The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide depends on its application:
Medicinal Chemistry: It may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways involved in disease processes.
Organic Synthesis: It can act as a building block, participating in various chemical reactions to form more complex structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-carboxamide
- N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-phosphonamide
Uniqueness
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. This makes it distinct from its carboxamide and phosphonamide analogs, which may have different reactivity and biological activity profiles.
Biologische Aktivität
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound is characterized by the presence of a furan ring, a pyrazole moiety, and a pyrrolidine sulfonamide group. These structural attributes suggest a rich pharmacological profile due to the potential for diverse interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit various enzymes, which can lead to therapeutic effects against microbial infections and possibly cancer.
- Antiparasitic Activity : Similar compounds have shown efficacy against parasites such as Leishmania, suggesting that this compound may exhibit similar properties.
- Antimicrobial Properties : The furan and pyrazole rings enhance the compound's potential as an antimicrobial agent.
Antileishmanial Activity
Research has indicated that derivatives of pyrazole, particularly those with sulfonamide groups, exhibit significant activity against Leishmania species. For instance, studies on related compounds showed IC50 values in the micromolar range against L. infantum and L. amazonensis:
Compound | IC50 (µM) against L. infantum | IC50 (µM) against L. amazonensis |
---|---|---|
3b | 59 | 70 |
3e | 65 | 72 |
These results suggest that this compound may have similar or improved efficacy compared to existing treatments like pentamidine .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. Preliminary data indicate that while it exhibits antiparasitic activity, it maintains a lower cytotoxicity profile compared to traditional antileishmanial drugs, making it a promising candidate for further development.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole derivatives, providing insights into structure-activity relationships (SAR):
- Molecular Modeling : Computational studies have indicated that modifications in electronic properties and lipophilicity significantly affect the interaction with parasitic targets .
- Synthesis and Evaluation : The synthesis of related compounds has demonstrated that incorporating different substituents on the pyrazole ring can enhance biological activity while reducing toxicity .
Future Directions
The ongoing research into this compound is promising. Future studies should focus on:
- Optimizing Synthesis : Developing more efficient synthetic routes to improve yield and purity.
- Exploring Additional Biological Activities : Investigating its potential as an anticancer agent or in other therapeutic areas.
- Clinical Trials : Progressing towards preclinical and clinical evaluations to assess safety and efficacy in humans.
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-21(19,17-5-1-2-6-17)15-4-7-16-10-13(9-14-16)12-3-8-20-11-12/h3,8-11,15H,1-2,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMXWGMWCWSOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.